molecular formula C16H17NO5S B6411996 4-(2-N,N-Dimethylsulfamoylphenyl)-3-methoxybenzoic acid CAS No. 1261968-83-5

4-(2-N,N-Dimethylsulfamoylphenyl)-3-methoxybenzoic acid

Cat. No.: B6411996
CAS No.: 1261968-83-5
M. Wt: 335.4 g/mol
InChI Key: MTEGYQXONOIFGZ-UHFFFAOYSA-N
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Description

4-(2-N,N-Dimethylsulfamoylphenyl)-3-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a dimethylsulfamoyl group attached to a phenyl ring, which is further connected to a methoxybenzoic acid moiety

Preparation Methods

The synthesis of 4-(2-N,N-Dimethylsulfamoylphenyl)-3-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzoic acid with 2-N,N-dimethylsulfamoylphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures to facilitate the coupling process .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields.

Chemical Reactions Analysis

4-(2-N,N-Dimethylsulfamoylphenyl)-3-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts and bases to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2-N,N-Dimethylsulfamoylphenyl)-3-methoxybenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(2-N,N-Dimethylsulfamoylphenyl)-3-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylsulfamoyl group is known to interact with active sites of enzymes, potentially inhibiting their activity. The methoxybenzoic acid moiety may also contribute to the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar compounds to 4-(2-N,N-Dimethylsulfamoylphenyl)-3-methoxybenzoic acid include:

    4-(N,N-Dimethylsulfamoyl)phenylboronic acid: This compound shares the dimethylsulfamoyl group but differs in the presence of a boronic acid moiety instead of the methoxybenzoic acid.

    4-(Methanesulfonyl)phenylboronic acid: Similar in structure but with a methanesulfonyl group instead of the dimethylsulfamoyl group.

    4-(Methylthio)phenylboronic acid: Contains a methylthio group in place of the dimethylsulfamoyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

4-[2-(dimethylsulfamoyl)phenyl]-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-17(2)23(20,21)15-7-5-4-6-13(15)12-9-8-11(16(18)19)10-14(12)22-3/h4-10H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEGYQXONOIFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=C(C=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001145005
Record name [1,1′-Biphenyl]-4-carboxylic acid, 2′-[(dimethylamino)sulfonyl]-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001145005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261968-83-5
Record name [1,1′-Biphenyl]-4-carboxylic acid, 2′-[(dimethylamino)sulfonyl]-2-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261968-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-4-carboxylic acid, 2′-[(dimethylamino)sulfonyl]-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001145005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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